9(Z)-Octadecenedioic acid

Biobased Polymers Polyester Synthesis Thermal Properties

Standard saturated diacids cannot deliver the reduced crystallinity and reactive functionality required for advanced bio-based polymer design. 9(Z)-Octadecenedioic acid (CAS 20701-68-2), produced via whole-cell biotransformation of oleic acid using engineered Candida tropicalis, supplies the critical cis-9 double bond absent in adipic, sebacic, or octadecanedioic acids. • Polyesters exhibit melting transitions of 23-40 °C vs. 88 °C for saturated analogs-enabling low-temperature processing for biodegradable films and hot-melt adhesives. • The cis double bond provides a reactive handle for post-polymerization epoxidation or crosslinking, absent in fully saturated diacids. • Fermentation achieves titers of 31.3-45 g/L at 0.5-0.56 g/L/h productivity, supporting cost-competitive industrial procurement.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
CAS No. 20701-68-2
Cat. No. B1244412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(Z)-Octadecenedioic acid
CAS20701-68-2
Synonymsoctadecenedioic acid
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1-
InChIKeySBLKVIQSIHEQOF-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-9-Octadecenedioic Acid Overview


cis-9-Octadecenedioic acid (CAS 20701-68-2), also designated (9Z)-octadec-9-enedioic acid or oleic diacid, is an unsaturated long-chain α,ω-dicarboxylic acid with the molecular formula C18H32O4 [1]. This C18 monomer contains a single cis-configured double bond at the 9-position and is primarily produced via whole-cell biotransformation of oleic acid using engineered Candida tropicalis strains [2]. The compound serves as a versatile building block for biobased functional polyesters, polyamides, and crosslinkable materials, with applications spanning sustainable polymers, high-performance lubricants, and cosmetic actives [1][2].

Biobased C18 diacid building block for functional polyesters and polyamides
Cis-unsaturation enables post-polymerization crosslinking and functionalization
Cosmetic active research: PPARγ-mediated melanogenesis modulation

Why cis-9-Octadecenedioic Acid Is Irreplaceable


Direct substitution of cis-9-octadecenedioic acid with its saturated analog (1,18-octadecanedioic acid) or with common short-chain diacids (e.g., adipic acid, sebacic acid) fundamentally alters critical material properties including melting behavior, crystallinity, crosslinking potential, and biodegradation profile [1]. The cis double bond in the C18 backbone introduces a conformational kink that disrupts polymer chain packing, resulting in substantially lower melting transitions and enhanced processability compared to saturated analogs [1]. Furthermore, this unsaturation provides a reactive handle for post-polymerization functionalization (e.g., epoxidation, crosslinking) that is entirely absent in fully saturated diacids [2]. For procurement decisions where specific thermal, mechanical, or reactive properties are required, generic substitution leads to predictable and often unacceptable performance deviations.

Saturated C18 diacid

Substituting with 1,18-octadecanedioic acid significantly raises melting point and crystallinity, altering thermal and mechanical properties.

Short-chain diacids

Adipic or sebacic acid lack the cis double bond and chain length, eliminating crosslinking potential and biodegradation profile specificity.

Alternative C18:1 substrates

Methyl oleate or rapeseed oil feedstocks show inferior bioconversion efficiency; oleic acid-derived material is required for high-titer production.

cis-9-Octadecenedioic Acid: Head-to-Head Data


Melting Point Suppression in Polyesters

Polyesters synthesized from cis-9-octadecenedioic acid exhibit significantly lower melting transitions (Tm = 23–40 °C) compared to polyesters derived from saturated 1,18-octadecanedioic acid polymerized with the same diol (Tm = 88 °C) [1]. The cis double bond disrupts chain packing and reduces crystallinity, producing materials with lower processing temperatures and enhanced flexibility.

Melting Point Suppression
Head-to-head
ΔTm = 48–65 °C reduction
Enables low-melting, flexible polyester design
Enzymatic polycondensation with 1,8-octanediol
Biobased Polymers Polyester Synthesis Thermal Properties

Biotechnological Production from Oleic Acid

Optimized fermentation of oleic acid using Candida tropicalis ATCC 20962 yields cis-9-octadecenedioic acid with a final titer of approximately 45 g/L and a peak volumetric productivity of 0.56 g/L/h at a glucose-to-oleic acid molar ratio of 1.5 [1]. This productivity represents the highest reported value for cis-ODA production by this strain [1].

Biotechnological Productivity
Cross-study comparable
0.56 g/L/h
Reported peak volumetric productivity
C. tropicalis fermentation, optimized glucose feed
Industrial Biotechnology Bioprocess Optimization Renewable Feedstocks

Substrate-Dependent Production Yields

Among four C18:1 substrates tested for production of 9-octadecenedioic acid by genetically engineered C. tropicalis ATCC 20962, oleic acid produced the highest DCA titer of 31.3 g/L in 144 h, substantially exceeding yields from oleyl alcohol, methyl oleate, and rapeseed oil [1]. Methyl oleate exhibited very slow production without reaching a maximum within the experimental timeframe, while oleyl alcohol and rapeseed oil plateaued after 80 h [1].

Substrate-Dependent Yields
Head-to-head
31.3 g/L from oleic acid
Highest titer among tested C18:1 substrates
144 h fermentor; oleic acid outperforms methyl oleate, oleyl alcohol
Substrate Selection Bioprocess Economics Yeast Biocatalysis

Glass Transition Reduction in Polyestercarbonates

Incorporation of cis-octadec-9-enedioic acid into polyestercarbonates lowers the glass transition temperature (Tg) relative to saturated dicarboxylic acid-based analogs, thereby enhancing melt processability [1]. The patent literature explicitly identifies both cis- and trans-octadec-9-enedioic acid as preferred dicarboxylic acids for achieving reduced Tg and improved processability in these copolymer systems [1].

Glass Transition Reduction
Class-level
Qualitative Tg reduction
May improve melt processability
Patent inference; data to verify
Polymer Processability Glass Transition Monomer Design

PPARγ Agonism for Skin Brightening

Octadecenedioic acid reduces melanogenesis through binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates tyrosinase mRNA expression, rather than through direct competitive inhibition of tyrosinase enzyme activity [1]. This nuclear mechanism distinguishes it from conventional tyrosinase inhibitors such as kojic acid or hydroquinone, which act directly at the enzyme level [1]. Clinical evaluation of a formulation containing octadecenedioic acid demonstrated significant skin lightening beginning at the second month of treatment in a randomized double-blind study on melasma patients (n=20) [2].

PPARγ Agonism Mechanism
Reported
PPARγ → reduced tyrosinase mRNA
Supports melanogenesis endpoint interpretation
Reported clinical endpoint context; data to verify
Cosmetic Actives Melanogenesis PPARγ Agonism

GC-MS Differentiation from Saturated Analog

A validated GC-MS method for quantification of octadecenedioic acid (C18:1 DIOIC) in human skin and transdermal perfusates employs the saturated analog 1,18-octadecanedioic acid (C18:0 DIOIC) as internal standard, confirming distinct chromatographic separation and mass spectral differentiation between the unsaturated and saturated C18 diacids [1]. Both compounds are converted to trimethylsilyl derivatives using BSTFA with 15% TMCS prior to analysis [1].

GC-MS Differentiation
Head-to-head
Complete chromatographic resolution
Enables accurate quantification in biological matrices
GC-MS with TMS derivatization; saturated analog as ISTD
Analytical Chemistry Method Validation Skin Permeation

cis-9-Octadecenedioic Acid Applications


Low-Melting Polyesters for Flexible Packaging

Polyesters synthesized from cis-9-octadecenedioic acid exhibit melting transitions of 23–40 °C, substantially lower than the 88 °C observed for saturated octadecanedioic acid-based polyesters [1]. This thermal profile enables processing at reduced temperatures and yields flexible materials suitable for biodegradable packaging films, hot-melt adhesives, and low-temperature powder coatings. Procurement of this monomer is indicated when the application requires ambient or near-ambient softening points and reduced crystallinity.

Crosslinkable Unsaturated Polyesters

The cis double bond in cis-9-octadecenedioic acid provides a reactive site for post-polymerization crosslinking via radical-initiated, thermal, or oxidative curing mechanisms [1]. Copolymerization with glycerol and linoleic acid yields branched polymeric triglyceride analogs with Mn up to ~11,000 g/mol and tunable substitution patterns [2]. These materials are suitable for thermoset coatings, bio-based resins, and 3D-printable formulations where in situ crosslinking is desired.

High-Titer Bioproduction from Oleic Acid

Fermentation of oleic acid using Candida tropicalis ATCC 20962 achieves final titers of 31.3–45 g/L with volumetric productivities of 0.5–0.56 g/L/h under optimized glucose feeding conditions [1][2]. Oleic acid outperforms methyl oleate, oleyl alcohol, and rapeseed oil as a substrate for DCA production [1]. For industrial procurement, cis-9-octadecenedioic acid derived from this bioprocess offers a scalable, renewable alternative to petrochemical diacids, with demonstrated productivity metrics supporting cost-competitive manufacturing.

PPARγ-Mediated Skin Brightening

cis-9-Octadecenedioic acid reduces melanogenesis through PPARγ agonism, decreasing tyrosinase mRNA expression rather than directly inhibiting the tyrosinase enzyme [1]. This nuclear mechanism differentiates it from conventional tyrosinase inhibitors such as kojic acid and hydroquinone [1]. Clinical evaluation in a randomized double-blind study demonstrated significant skin lightening in melasma patients after two months of twice-daily application [2]. Cosmetic formulators may procure this ingredient for brightening formulations seeking a complementary mechanism of action or reduced irritation potential relative to hydroquinone.

Application
Selection Property
Validation Focus
Flexible polyesters & coatings
Unsaturated C18 chain kink
Tm and crystallinity assessment
Crosslinkable polyester resins
Cis double bond reactivity
Post-polymerization curing
Scalable bio-based monomer sourcing
Fermentation productivity
Substrate-specific yield evaluation
Skin brightening research formulations
PPARγ-mediated melanogenesis modulation
Tyrosinase expression and melanin endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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